molecular formula C12H11FN2O4 B1413674 1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173101-11-4

1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1413674
CAS No.: 2173101-11-4
M. Wt: 266.22 g/mol
InChI Key: JYZLVESLVBPXCX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C12H11FN2O4 . Its average mass is 266.225 Da and its monoisotopic mass is 266.070282 Da .


Physical and Chemical Properties Analysis

While specific physical and chemical properties for this compound are not available, we can infer some general properties based on its structure. For instance, it likely has moderate to excellent water solubility .

Scientific Research Applications

Antibacterial Agent Synthesis

1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid and its analogues have been studied for their potential in antibacterial agent synthesis. Egawa et al. (1984) explored pyridonecarboxylic acids as antibacterial agents, synthesizing various compounds with amino- and hydroxy-substituted cyclic amino groups, which showed promising antibacterial activity both in vitro and in vivo (Egawa et al., 1984).

Fluorobenzoyl Protective Groups in Synthesis

The use of fluorobenzoyl protective groups, such as 2-fluorobenzoyl, in the synthesis of glycopeptides has been investigated by Sjölin and Kihlberg (2001). They found that these groups can suppress beta-elimination of O-linked carbohydrates, offering a significant advantage in glycopeptide synthesis (Sjölin & Kihlberg, 2001).

Supramolecular Architecture

Banerjee and Murugavel (2004) reported the formation of different organic supramolecular architectures derived from aminobenzoic acids. These complexes demonstrate the potential for creating unique molecular structures with potential applications in materials science (Banerjee & Murugavel, 2004).

Synthesis of Antimicrobial Agents

Compounds related to this compound have been synthesized and evaluated for their antimicrobial properties. Patel et al. (2011) synthesized new pyridine derivatives with potential antimicrobial activity, demonstrating the chemical's relevance in developing new therapeutic agents (Patel et al., 2011).

Novel Bicyclic Systems

Kharchenko, Detistov, and Orlov (2008) explored the synthesis of novel bicyclic systems using 5-oxopyrrolidine-3-carboxylic acids. Their research contributes to the development of new compounds with potential pharmacological applications (Kharchenko, Detistov, & Orlov, 2008).

Mechanism of Action

The mechanism of action of this compound is not currently known .

Properties

IUPAC Name

1-[(2-fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O4/c13-9-4-2-1-3-8(9)11(17)14-15-6-7(12(18)19)5-10(15)16/h1-4,7H,5-6H2,(H,14,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZLVESLVBPXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)NC(=O)C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid

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